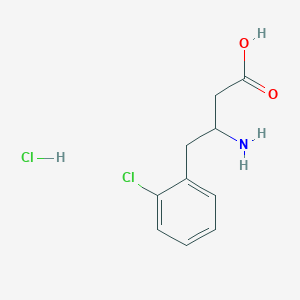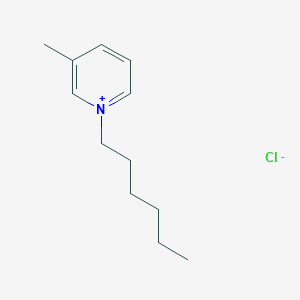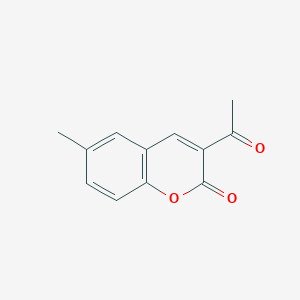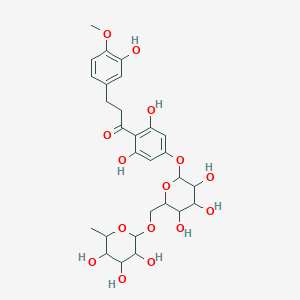
2-amino-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bombesin 13-14 is a peptide fragment derived from the larger bombesin peptide, which is a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina) . Bombesin and its analogs have been extensively studied due to their interaction with specific receptors widely distributed on the surface of various cells, including cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bombesin 13-14 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the synthesis of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of Bombesin 13-14 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
化学反应分析
Types of Reactions
Bombesin 13-14 can undergo various chemical reactions, including:
Oxidation: The methionine residue in Bombesin 13-14 can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid analogs are incorporated during SPPS using standard coupling reagents.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid residues.
科学研究应用
Bombesin 13-14 and its analogs have a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and receptor binding.
Industry: Utilized in the development of diagnostic imaging agents and radiopharmaceuticals.
作用机制
Bombesin 13-14 exerts its effects by binding to bombesin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, these receptors activate intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include the gastrin-releasing peptide receptor (GRPR) and neuromedin B receptor (NMBR) . These pathways are involved in processes such as cell proliferation, differentiation, and secretion .
相似化合物的比较
Bombesin 13-14 is compared with other bombesin-like peptides, such as:
Gastrin-releasing peptide (GRP): A 27-amino acid peptide that stimulates gastrin release.
Neuromedin B (NMB): A peptide involved in smooth muscle contraction and other physiological functions.
Uniqueness
Bombesin 13-14 is unique due to its specific sequence and receptor binding properties, making it a valuable tool for studying bombesin receptor interactions and developing targeted therapies .
属性
IUPAC Name |
2-amino-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2S/c1-7(2)6-8(12)11(16)14-9(10(13)15)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHTVEOMIPKKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12110142.png)

![(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12110152.png)
![6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine](/img/structure/B12110160.png)





![Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110199.png)
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)



